1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(thiophene-3-carbonyl)piperazine
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Overview
Description
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(thiophene-3-carbonyl)piperazine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a piperazine ring, and a thiophene moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(thiophene-3-carbonyl)piperazine typically involves multiple steps, including the formation of the triazole ring, the introduction of the fluoro-methoxyphenyl group, and the coupling with the thiophene-3-carbonyl piperazine. Common synthetic routes include:
Formation of the Triazole Ring:
Introduction of the Fluoro-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Coupling with Thiophene-3-Carbonyl Piperazine: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(thiophene-3-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(thiophene-3-carbonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(thiophene-3-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(thiophene-3-carbonyl)piperazine can be compared with other similar compounds, such as:
1-{[1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(thiophene-3-carbonyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(furan-3-carbonyl)piperazine: This compound has a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S/c1-27-18-3-2-15(10-17(18)20)25-16(11-21-22-25)12-23-5-7-24(8-6-23)19(26)14-4-9-28-13-14/h2-4,9-11,13H,5-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNLFBXAZCBTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=CSC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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